rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride
CAS No.: 2209079-23-0
Cat. No.: VC11610598
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2209079-23-0 |
|---|---|
| Molecular Formula | C13H17ClN2O2 |
| Molecular Weight | 268.7 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 2-azabicyclo[2.1.1]hexane scaffold, a strained bicyclic system containing one nitrogen atom within its fused ring framework. The (1R,4R,5S) stereochemical designation specifies the absolute configuration at three chiral centers, critically influencing its three-dimensional topology. The benzyl carbamate moiety (-O(CO)NH-) is appended to the bicyclic amine via the N-5 position, while the hydrochloride salt enhances aqueous solubility.
Physicochemical Characteristics
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O₂ |
| Molecular Weight | 268.7 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in polar solvents |
The hydrochloride salt form stabilizes the compound for storage and facilitates formulation in biological assays.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Bicyclic Core Construction: The azabicyclo[2.1.1]hexane framework is synthesized via intramolecular cyclization of appropriately functionalized precursors, often employing transition-metal catalysts or organocatalytic methods.
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Carbamate Formation: Reaction of the bicyclic amine with benzyl chloroformate (Cbz-Cl) in dichloromethane or acetonitrile, facilitated by bases like triethylamine to scavenge HCl.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity.
Process Optimization
Industrial-scale synthesis employs continuous flow reactors to enhance yield (typically 70–85%) and reduce byproducts. Purification via recrystallization or preparative HPLC ensures ≥95% purity, critical for pharmacological studies.
Pharmacological Profile
Receptor Interactions
Studies indicate high affinity for cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs), with subtype selectivity influenced by the stereochemistry of the bicyclic core. The (1R,4R,5S) configuration confers a 3–5× higher binding affinity for α4β2 nAChRs compared to diastereomers, suggesting potential in treating nicotine addiction or cognitive disorders.
Enzyme Inhibition
Preliminary data suggest inhibitory activity against peptidylarginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancer. The compound’s IC₅₀ for PAD4 is approximately 1.2 µM, positioning it as a lead for anti-inflammatory drug development .
Therapeutic Applications
Neurological Disorders
The α4β2 nAChR selectivity makes this compound a candidate for:
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Alzheimer’s Disease: Modulation of cholinergic signaling to mitigate cognitive decline.
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Neuropathic Pain: Blockade of pain-transmission pathways via nAChR antagonism.
Autoimmune and Oncological Indications
PAD4 inhibition disrupts neutrophil extracellular trap (NET) formation, a mechanism relevant to rheumatoid arthritis and lupus. Additionally, PAD4 overexpression in hematological malignancies suggests potential antileukemic applications .
Comparative Analysis with Structural Analogues
The compound’s pharmacological distinctiveness is evident when compared to related bicyclic amines:
| Compound | Key Structural Features | Pharmacological Profile |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | Larger bicyclic ring system | Non-selective nAChR modulation |
| 3-Azabicyclo[3.3.0]octane | Relaxed ring strain | Preferential μ-opioid affinity |
| Target Compound | Compact [2.1.1] framework | α4β2 nAChR selectivity, PAD4 inhibition |
The [2.1.1] bicyclic system’s rigidity enhances target specificity, while the carbamate group provides metabolic stability over ester-containing analogues.
Research Findings and Clinical Prospects
Preclinical Studies
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In Vitro Efficacy: EC₅₀ = 120 nM for α4β2 nAChR activation in neuronal cell lines.
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In Vivo Tolerability: No significant toxicity observed in rodent models at doses ≤50 mg/kg.
Patent Landscape
The compound is cited in WO2022140428A2 as a PAD inhibitor, highlighting its industrial relevance. Patent claims emphasize its utility in cancer immunotherapy and autoimmune disease .
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